1,1,1-Trifluoro-3-[[(2E,6Z,9Z,12Z,15Z)-octadeca-2,6,9,12,15-pentenyl]thio]-2-propanone
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Overview
Description
AVX-001 is a cytosolic phospholipase A2 (cPLA2) inhibitor potentially for the treatment of psoriasis.
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Fluorine-containing Heterocycles : The compound 3-Dimethylhydrazono-111-trifluoro-2-propanone, a derivative closely related to the chemical , has been used in synthesizing fluorine-containing heterocycles, specifically 4-trifluoromethylimidazoles and 2-trifluoromethylquinoxaline, demonstrating its utility in creating complex fluorinated structures (Kamitori, 2003).
Formation of Thiazoles in Drug Discovery : Another related compound, 1,3-Dibromo-1,1-difluoro-2-propanone, has been used as a synthon for the chemoselective preparation of bromodifluoromethyl thiazoles, which are important candidates in drug discovery programs (Colella et al., 2018).
Biological and Environmental Applications
Inhibition of Fungal Plant Pathogens : Trifluoromethyl ketones (TFK), including derivatives of the chemical , have shown potential as inhibitors of cutinase activity in fungal plant pathogens like Monilinia fructicola. These compounds have been used as effective affinity ligands for the purification of cutinases from culture filtrates (Wang et al., 2000).
Formation of Fluorinated Alcohol/Calcium Fluoride Nanocomposites : Fluorinated aliphatic alcohols, including derivatives related to the compound, have been investigated for their reaction with calcium chloride, leading to the formation of fluorinated alcohol/calcium fluoride nanocomposites. These have applications in surface modification of materials like poly(methyl methacrylate) (PMMA) (Saito et al., 2016).
properties
CAS RN |
300553-18-8 |
---|---|
Product Name |
1,1,1-Trifluoro-3-[[(2E,6Z,9Z,12Z,15Z)-octadeca-2,6,9,12,15-pentenyl]thio]-2-propanone |
Molecular Formula |
C21H29F3OS |
Molecular Weight |
386.5 g/mol |
IUPAC Name |
1,1,1-trifluoro-3-[(2E,6Z,9Z,12Z,15Z)-octadeca-2,6,9,12,15-pentaenyl]sulfanylpropan-2-one |
InChI |
InChI=1S/C21H29F3OS/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-26-19-20(25)21(22,23)24/h3-4,6-7,9-10,12-13,16-17H,2,5,8,11,14-15,18-19H2,1H3/b4-3-,7-6-,10-9-,13-12-,17-16+ |
InChI Key |
RBPYIYOPSGHFQG-IIFHDYRKSA-N |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\C/C=C\CC/C=C/CSCC(=O)C(F)(F)F |
SMILES |
CCC=CCC=CCC=CCC=CCCC=CCSCC(=O)C(F)(F)F |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCCC=CCSCC(=O)C(F)(F)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
AVX-001; AKH-217; FP-025; AVX001; AKH217; FP025; AVX 001; AKH 217; FP 025; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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